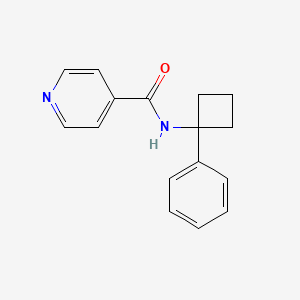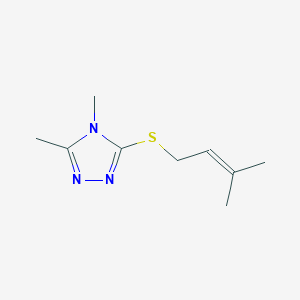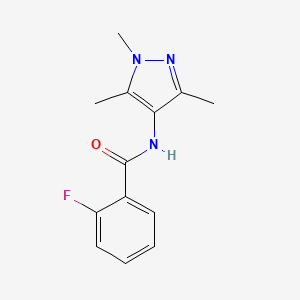
N-(1-phenylcyclobutyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylcyclobutyl)pyridine-4-carboxamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a member of the pyridine-4-carboxamide family of compounds and has been found to possess a range of interesting biochemical and physiological properties. In
Applications De Recherche Scientifique
CPP has been used in a variety of scientific research applications due to its ability to modulate the activity of certain ion channels in the brain. Specifically, CPP has been found to be a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. CPP has also been shown to inhibit the activity of certain voltage-gated calcium channels, which are involved in the regulation of neuronal excitability.
Mécanisme D'action
The mechanism of action of CPP is complex and involves multiple targets within the brain. As mentioned earlier, CPP is a potent antagonist of the NMDA receptor, which plays a critical role in synaptic plasticity and memory formation. By blocking the activity of this receptor, CPP can prevent the formation of long-term memories and impair cognitive function. CPP also inhibits the activity of certain voltage-gated calcium channels, which can reduce the excitability of neurons and decrease the likelihood of epileptic seizures.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP are diverse and depend on the specific target within the brain. For example, the inhibition of NMDA receptors by CPP can lead to a reduction in long-term potentiation, which is a critical process for memory formation. Additionally, CPP has been shown to reduce the release of certain neurotransmitters, such as dopamine and serotonin, which can have a range of effects on mood and behavior. Finally, the inhibition of voltage-gated calcium channels by CPP can reduce the excitability of neurons and decrease the likelihood of epileptic seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP in lab experiments is its potency and selectivity for specific targets within the brain. This allows researchers to study the effects of specific neurotransmitter systems and ion channels on behavior and cognitive function. Additionally, CPP has a long half-life and can be administered orally, which makes it a convenient tool for studying long-term effects on behavior and cognition.
However, there are also limitations to using CPP in lab experiments. For example, the potency of CPP can make it difficult to control the dosage and avoid off-target effects. Additionally, the effects of CPP can be highly context-dependent and may vary depending on the specific experimental conditions. Finally, the use of CPP in animal models may not fully capture the complexity of human brain function and behavior.
Orientations Futures
There are many potential future directions for research on CPP and related compounds. One area of interest is the development of more selective and potent compounds that can target specific ion channels and neurotransmitter systems within the brain. Additionally, there is growing interest in the use of CPP and related compounds as potential treatments for neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, there is a need for more research on the long-term effects of CPP and related compounds on behavior and cognition, particularly in human populations.
Conclusion
In conclusion, CPP is a fascinating chemical compound that has been extensively studied for its potential applications in scientific research. CPP has been found to possess a range of interesting biochemical and physiological properties and has been used in a variety of research applications. While there are limitations to using CPP in lab experiments, there are also many potential future directions for research on this compound and related compounds. Overall, CPP represents a promising tool for studying the complex interactions between ion channels, neurotransmitter systems, and behavior and cognition in the brain.
Méthodes De Synthèse
CPP can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-cyanopyridine with 1-phenylcyclobutane-1-carboxylic acid in the presence of a suitable catalyst. The resulting compound is then purified using a series of chromatography and recrystallization steps. The synthesis of CPP is a challenging process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
Propriétés
IUPAC Name |
N-(1-phenylcyclobutyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-15(13-7-11-17-12-8-13)18-16(9-4-10-16)14-5-2-1-3-6-14/h1-3,5-8,11-12H,4,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPBTONMMXCRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylcyclobutyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)
![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)




